5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide is a complex organic compound characterized by its bromine and fluorine atoms, as well as its furan and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent bromination and introduction of the fluorophenylcyclopropylmethyl group are performed using specific reagents and reaction conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide may be used to study biological processes and interactions. Its potential bioactivity can be explored in various assays and experiments.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents.
Industry: In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties may enhance the performance of certain products.
Mechanism of Action
The mechanism by which 5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine and fluorine atoms, along with the furan and carboxamide groups, play crucial roles in these interactions. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
5-bromo-N-((1-(3-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide
5-bromo-N-((1-(2-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide
5-bromo-N-((1-(4-chlorophenyl)cyclopropyl)methyl)furan-2-carboxamide
Uniqueness: Compared to these similar compounds, 5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide stands out due to its specific arrangement of atoms and functional groups
Properties
IUPAC Name |
5-bromo-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c16-13-6-5-12(20-13)14(19)18-9-15(7-8-15)10-1-3-11(17)4-2-10/h1-6H,7-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLKCZWNMKZTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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